2-Bromo-4-hydroxybutanoic acid
Description
Contextualization of Alpha-Bromo-Beta/Gamma-Hydroxycarboxylic Acids
Alpha-bromo-beta/gamma-hydroxycarboxylic acids represent a class of organic compounds characterized by a carboxylic acid functional group, a bromine atom on the adjacent (alpha) carbon, and a hydroxyl group on the beta or gamma carbon. This unique arrangement of functional groups imparts a rich and versatile reactivity profile. The presence of the electrophilic alpha-carbon, due to the bromine atom, makes them susceptible to nucleophilic substitution reactions. Simultaneously, the hydroxyl and carboxylic acid groups can participate in a variety of transformations, including esterification, oxidation, and cyclization.
A significant characteristic of gamma-hydroxy acids is their propensity to undergo intramolecular cyclization to form stable five-membered lactone rings. In the case of 2-Bromo-4-hydroxybutanoic acid, it exists in equilibrium with its cyclic ester form, α-bromo-γ-butyrolactone (2-Bromo-4-butanolide). The hydrolysis of this lactone ring provides a direct route to the parent hydroxy acid. This lactone form is a key player in the broader study of γ-butyrolactones, which are found in nature and are pivotal intermediates in the synthesis of compounds with potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties.
Significance of this compound as a Synthetic Intermediate
The importance of this compound lies in its role as a versatile synthetic intermediate, largely through the reactivity of its lactone form, 2-Bromo-4-butanolide. The molecule serves as a valuable building block for constructing more complex molecular architectures. lookchem.cn
The key to its utility is the presence of two reactive centers: the labile bromine atom at the alpha position and the electrophilic carbonyl group within the lactone ring. The bromine atom is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups at the alpha-position, leading to a diverse array of substituted butanolides. These reactions are fundamental for elaborating the carbon skeleton and introducing molecular diversity.
Furthermore, this compound and its lactone are instrumental in the synthesis of various heterocyclic compounds. For instance, brominated butanolides have been used to create novel spiroheterocyclic structures by reacting them with compounds like thiourea. While specific, complex pharmaceutical molecules synthesized directly from the acid are not extensively detailed in available literature, its role as a versatile platform for introducing bromine and other functionalities highlights its potential in pharmaceutical synthesis. Its structural motifs are found in various biologically active molecules, such as γ-hydroxybutyric acid (GHB) analogs, which are of interest in neurological research. nih.govresearchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H7BrO3 |
| Molecular Weight | 183.00 g/mol |
| CAS Number | 130433-80-6 |
| PubChem CID | 23438980 |
| Physical Description | Data not available |
| Solubility | Data not available |
Data sourced from PubChem. nih.gov
Overview of Current Research Trajectories and Challenges in the Chemistry of this compound
Current research involving this compound and related structures is focused on harnessing its unique reactivity for novel synthetic applications and overcoming inherent chemical challenges. A primary challenge lies in controlling the chemoselectivity and stereoselectivity of its reactions. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the carbon-bromine bond—requires careful selection of reaction conditions to achieve a desired transformation without affecting other functional groups.
One major research trajectory involves the development of new synthetic methodologies that utilize this building block. This includes exploring its participation in stereoselective syntheses to produce chiral molecules, which is crucial for the development of pharmaceuticals. The synthesis of related chiral hydroxy acids, such as (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid, often employs biocatalytic reduction methods, suggesting a potential avenue for producing enantiomerically pure this compound. mdpi.com
Another area of investigation is its use in the synthesis of complex pharmaceutical and biologically active molecules. chemicalbook.com The butanolide fragment is a common feature in many natural products, and research into efficient ways to functionalize intermediates like 2-Bromo-4-butanolide is ongoing. This includes its application in the synthesis of analogs of neuroactive compounds and other therapeutic agents. nih.govmdpi.com
Furthermore, fundamental studies on the reaction mechanisms of related brominated acids contribute to a better understanding of the reactivity of this compound. For example, theoretical studies on the gas-phase pyrolysis of 4-bromobutyric acid, which investigates its unimolecular decomposition to form butyrolactone, provide insights into the intrinsic chemical properties of such molecules. acs.org These foundational studies are critical for optimizing existing synthetic routes and designing new ones. The development of enzymatic methods for dehalogenation and other transformations also represents a growing field of interest, offering environmentally benign alternatives to traditional chemical methods. google.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromo-4-butanolide |
| 4-amino-3-hydroxybutyric acid |
| 4-amino-2-hydroxybutyric acid |
| 4-bromobutyric acid |
| (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid |
| γ-hydroxybutyric acid (GHB) |
| thiourea |
Structure
3D Structure
Properties
Molecular Formula |
C4H7BrO3 |
|---|---|
Molecular Weight |
183.00 g/mol |
IUPAC Name |
2-bromo-4-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c5-3(1-2-6)4(7)8/h3,6H,1-2H2,(H,7,8) |
InChI Key |
IYCFEAKZIWWCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(=O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Hydroxybutanoic Acid and Its Analogues
Classical Organic Synthesis Routes to 2-Bromo-4-hydroxybutanoic Acid
Traditional synthetic approaches to this compound often involve well-established organic reactions. These methods, while foundational, typically result in racemic mixtures and may require subsequent resolution steps to obtain enantiomerically pure compounds.
Bromination Strategies of Butanoic Acid Derivatives
A primary strategy for introducing the bromine atom at the C-2 position of the butanoic acid backbone is through the bromination of butanoic acid or its derivatives. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis to yield the α-bromo carboxylic acid. masterorganicchemistry.com
The general mechanism of the HVZ reaction proceeds in four main steps:
Formation of an acyl bromide from the carboxylic acid and PBr₃. masterorganicchemistry.com
Tautomerization of the acyl bromide to its enol form. masterorganicchemistry.com
Bromination of the enol at the α-carbon. masterorganicchemistry.com
Hydrolysis of the α-bromo acyl bromide to the final α-bromo carboxylic acid. masterorganicchemistry.com
An alternative approach involves the direct bromination of butanoic acid under controlled conditions to introduce the bromine atom at the desired position. smolecule.comsmolecule.com For instance, treating butanoic acid with bromine in the presence of a suitable catalyst can lead to the formation of 2-bromobutanoic acid. smolecule.com
| Starting Material | Reagents | Product | Reaction Type |
| Butanoic Acid | 1. PBr₃, Br₂ 2. H₂O | 2-Bromobutanoic Acid | Hell-Volhard-Zelinsky Reaction |
| Butanoic Acid | Br₂, Catalyst | 2-Bromobutanoic Acid | Direct Bromination |
Hydroxylation Approaches for Bromo-Substituted Butanoic Acids
Once a bromo-substituted butanoic acid is obtained, the next step in synthesizing this compound involves the introduction of a hydroxyl group. This can be achieved through various hydroxylation methods. One common strategy is the hydrolysis of a suitable precursor. For example, if starting with a derivative where the 4-position is functionalized with a leaving group, nucleophilic substitution with a hydroxide (B78521) source can introduce the hydroxyl group. smolecule.com
Another approach involves the reduction of a carbonyl group at the 4-position. If the synthesis starts from a precursor like 2-bromo-4-oxobutanoic acid, the keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com
Multistep Chemical Synthesis from Accessible Precursors
The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available precursors. A common precursor is γ-butyrolactone. The synthesis can involve the bromination of γ-butyrolactone to form α-bromo-γ-butyrolactone, which is a cyclic ester of this compound. cymitquimica.com Subsequent hydrolysis of the lactone ring under acidic or basic conditions would yield the desired this compound.
Another multistep route could start from malic acid, a naturally occurring dicarboxylic acid. researchgate.net Through a series of functional group transformations, including protection, reduction, and substitution reactions, it is possible to construct the this compound framework.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and asymmetric synthesis of the enantiomers of this compound is of great importance.
Chiral Auxiliaries and Catalytic Asymmetric Induction in Synthesis
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. ethz.ch For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a butanoic acid derivative. The subsequent bromination reaction would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. ethz.ch Evans oxazolidinones are a well-known class of chiral auxiliaries used for this purpose.
Catalytic asymmetric synthesis employs a chiral catalyst to control the stereochemical outcome of a reaction. ethz.ch This approach is highly efficient as only a substoichiometric amount of the chiral catalyst is needed. For instance, the asymmetric bromination of a suitable butanoic acid derivative could be achieved using a chiral catalyst, such as a chiral Brønsted acid or a transition-metal complex, to induce enantioselectivity. Similarly, the asymmetric reduction of a keto group at the 4-position of a 2-bromobutanoic acid derivative can be performed using a chiral reducing agent or a catalyst.
Biocatalytic Approaches for Enantiopure this compound Synthesis
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. dntb.gov.uasci-hub.se Enzymes often exhibit high enantio- and regioselectivity under mild reaction conditions.
For the synthesis of enantiopure this compound, several biocatalytic strategies can be employed. One approach is the kinetic resolution of a racemic mixture of this compound or its ester derivative. oup.com In this process, an enzyme, such as a lipase, selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, lipase-mediated hydrolysis or esterification can be used to resolve racemic mixtures.
Another powerful biocatalytic method is the asymmetric reduction of a prochiral ketone. For instance, the reduction of 2-bromo-4-oxobutanoic acid or its ester can be catalyzed by oxidoreductases (dehydrogenases) to produce the corresponding (R)- or (S)-2-bromo-4-hydroxybutanoic acid with high enantiomeric excess. acs.org The stereochemical outcome can be controlled by selecting an appropriate enzyme. For example, some dehydrogenases follow Prelog's rule, while others follow anti-Prelog's rule, providing access to both enantiomers. dntb.gov.ua
Furthermore, biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can be designed for the efficient synthesis of enantiopure compounds. researchgate.netacs.org For example, a cascade involving an aldolase (B8822740) for C-C bond formation followed by a ketoreductase for stereoselective reduction could be a potential route. acs.org
| Biocatalytic Method | Enzyme/Microorganism | Substrate | Product | Key Advantage |
| Kinetic Resolution | Lipase | Racemic this compound ester | Enantiopure this compound ester | Separation of enantiomers |
| Asymmetric Reduction | Oxidoreductase (Dehydrogenase) | 2-Bromo-4-oxobutanoic acid | (R)- or (S)-2-Bromo-4-hydroxybutanoic acid | High enantioselectivity |
| Whole-cell Biotransformation | Bacillus cereus | Prochiral ketones | Chiral alcohols | Versatile for various substrates dntb.gov.ua |
| Enzymatic Cascade | Aldolase and Ketoreductase | Simple achiral starting materials | Chiral 2-hydroxy-4-butyrolactone derivatives | One-pot synthesis acs.org |
Crystallization-Induced Asymmetric Transformation (CIAT) in Related Systems
Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for obtaining a single, desired stereoisomer from a racemic or diastereomeric mixture in potentially quantitative yield. researchgate.netacs.org This process operates under conditions where the stereoisomers are in rapid equilibrium in the solution phase, while one stereoisomer preferentially crystallizes due to its lower solubility. This crystallization shifts the equilibrium in the solution towards the formation of the crystallizing isomer, ultimately converting the entire mixture into a single, solid, enantiomerically or diastereomerically pure product. acs.org CIAT encompasses Crystallization-Induced Dynamic Resolution (CIDR), which specifically applies to the resolution of enantiomers. researchgate.netacs.org
While direct application of CIAT to this compound is not extensively documented in the provided literature, its successful implementation in structurally analogous systems, particularly α-halo acids and γ-hydroxy-α-amino acids, demonstrates its potential and relevance.
Research into the dynamic resolution of α-substituted carboxylic acids has shown that racemic α-bromo acids can be effectively resolved. researchgate.net In one example, a racemic α-bromo acid was converted into its R-enantiomer with a 90% yield and 88% enantiomeric excess (ee) through CIDR of its diastereomeric salt with a chiral amine, (1R,2S)-2-amino-1,2-diphenylethanol. researchgate.net Further enrichment to complete enantiomeric homogeneity was achieved through subsequent crystallization. researchgate.net
CIAT has also been effectively applied in the synthesis of multifunctional amino acids that share the 4-hydroxybutanoic acid backbone. For instance, a stereoconvergent acid-catalyzed lactonization of substituted 2-amino-4-aryl-4-hydroxybutanoic acids proceeds via CIAT. acs.orgresearchgate.net This methodology has been developed to produce enantiomerically enriched substituted 2-amino-4-heteroaryl-4-oxobutanoic acids, which serve as valuable homotryptophan analogues. researchgate.netresearchgate.net The process often involves the combination of CIAT with other reactions, such as the Mannich or Michael reactions, where the retro-reactions allow for the equilibration of stereocenters in solution. researchgate.netresearchgate.net
The table below summarizes key findings in the application of CIAT to systems related to this compound.
| Starting Material (Type) | Chiral Agent/Catalyst | Product Type | Yield | Stereoselectivity (ee/dr) | Reference |
| Racemic α-bromo acid | (1R,2S)-2-amino-1,2-diphenylethanol | R-α-bromo acid | 90% | 88% ee | researchgate.net |
| Racemic α-thiobenzoyl acid | Chiral Amine | S-α-thiobenzoyl acid | 74% | 90% ee | researchgate.net |
| Substituted aroylacrylic acids | Chiral N-nucleophiles | N-substituted aroylalanines | - | High diastereomeric purity | researchgate.net |
| Substituted 2-amino-4-aryl-4-hydroxybutanoic acids | Acid catalyst | Chiral lactones | - | High | acs.orgresearchgate.net |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ethernet.edu.etresearchgate.net The twelve principles of green chemistry provide a framework for creating more sustainable synthetic routes. ethernet.edu.et Key principles applicable to the synthesis of this compound include waste prevention, catalysis, use of safer solvents and reagents, and designing for energy efficiency. ethernet.edu.etscience.gov
Recent trends in the synthesis of this compound emphasize the use of environmentally benign reagents and methodologies. smolecule.com One significant sustainable approach is the adoption of continuous flow reactors. smolecule.com This technology can minimize waste generation, improve safety and control over reaction conditions, and often leads to higher yields and purity compared to traditional batch processes. smolecule.com
Biocatalysis represents another cornerstone of green chemistry that is highly relevant to the synthesis of chiral hydroxy acids. ethernet.edu.et Enzymes operate under mild conditions, typically in aqueous media at or near room temperature, and exhibit high chemo-, regio-, and stereoselectivity. ethernet.edu.etnih.gov While direct biocatalytic synthesis of this compound is not detailed, the enzymatic synthesis of related chiral intermediates highlights the potential of this approach. For example, the reduction of 4-chloro-3-oxobutanoic acid methyl ester to (S)-4-chloro-3-hydroxybutanoic acid methyl ester has been achieved with high yield (95%) and enantiomeric excess (96%) using cells of Geotrichum candidum. mdpi.com Such biocatalytic reductions or hydrolase-catalyzed reactions could be adapted to produce the chiral centers of this compound sustainably. mdpi.comgoogle.com
The following table outlines how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound & Analogues | Potential Benefit | Reference |
| 1. Prevention | Utilizing continuous flow reactors to minimize byproduct formation. | Reduced chemical waste. | smolecule.com |
| 3. Less Hazardous Synthesis | Employing biocatalysts (enzymes) instead of toxic heavy-metal catalysts. | Increased safety and reduced environmental impact. | ethernet.edu.etmdpi.com |
| 5. Safer Solvents & Auxiliaries | Using aqueous media for biocatalytic reactions. | Elimination of volatile organic compounds (VOCs). | ethernet.edu.et |
| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure using enzymes. | Lower energy consumption and reduced carbon footprint. | ethernet.edu.et |
| 9. Catalysis | Using catalytic amounts of enzymes or other catalysts over stoichiometric reagents. | Higher atom economy and less waste. | researchgate.netethernet.edu.et |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Hydroxybutanoic Acid
Nucleophilic Substitution Reactions at the C2-Bromine Center
The bromine atom at the C2 position, adjacent to the carboxylic acid group, is a key site for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Intramolecular Cyclization and Lactonization to α-Bromo-γ-butyrolactone
Under basic conditions, 2-bromo-4-hydroxybutanoic acid can undergo an intramolecular nucleophilic substitution reaction. nih.gov The hydroxyl group at the C4 position acts as a nucleophile, attacking the electrophilic carbon atom at the C2 position and displacing the bromide ion. This process results in the formation of a five-membered ring structure known as α-bromo-γ-butyrolactone. cymitquimica.comsigmaaldrich.comscbt.comsigmaaldrich.com This cyclization is a facile process, particularly when mediated by a suitable base. nih.gov
The synthesis of α-bromo-γ-butyrolactone is significant as this lactone is a valuable synthetic intermediate. nih.gov For instance, it can be used in polymerization reactions to create functional polyesters. rsc.orgresearchgate.net The stability of the resulting five-membered lactone ring contributes to the thermodynamic driving force for this reaction. nih.gov The reaction is often carried out in a two-phase system (e.g., H₂O/CHCl₃) using a phase-transfer catalyst like tetraalkylammonium hydroxide (B78521) to facilitate the reaction between the aqueous and organic phases. nih.govbeilstein-journals.org
Table 1: Synthesis of α-Bromo-γ-butyrolactone
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-Butyrolactone | Br₂, Red Phosphorus, then H₂O | α-Bromo-γ-butyrolactone | 55% | orgsyn.org |
Intermolecular Nucleophilic Substitutions and Derivative Formation
The bromine atom at the C2 position is susceptible to attack by various external nucleophiles, leading to the formation of a wide range of derivatives. smolecule.com These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is a stereocenter. chemguide.co.uk Common nucleophiles include amines, thiols, and alkoxides.
For example, reaction with an amine, such as dodecylamine, can lead to the formation of an amino acid derivative, specifically 2-bromo-4-(dodecylamino)-4-oxobutanoic acid. prepchem.com Similarly, other nitrogen-containing nucleophiles can be employed to synthesize various amino acid analogs. The carboxylate group can also participate in these reactions, and the specific product obtained will depend on the reaction conditions and the nature of the nucleophile.
Table 2: Examples of Intermolecular Nucleophilic Substitution Products
| Nucleophile | Product | Application/Significance | Reference |
|---|---|---|---|
| Dodecylamine | 2-Bromo-4-(dodecylamino)-4-oxobutanoic acid | Synthesis of specialized organic compounds | prepchem.com |
| Hydroxide ion | 2,4-Dihydroxybutanoic acid | Formation of diol derivatives | smolecule.com |
| Thiols | 2-Thio-4-hydroxybutanoic acid derivatives | Introduction of sulfur-containing moieties |
Mechanistic Studies of Sₙ1 and Sₙ2 Pathways in Halogenated Butanoic Acids
The nucleophilic substitution reactions of halogenated butanoic acids can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. savemyexams.commasterorganicchemistry.comsavemyexams.com For primary and secondary halides like this compound, the Sₙ2 mechanism is generally favored. chemguide.co.ukpressbooks.pub This pathway involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemguide.co.uksavemyexams.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. savemyexams.com
In contrast, the Sₙ1 mechanism is a two-step process that involves the formation of a carbocation intermediate. savemyexams.comopenstax.org This pathway is more common for tertiary halides due to the increased stability of the tertiary carbocation. savemyexams.compressbooks.pub The rate of an Sₙ1 reaction is typically dependent only on the concentration of the substrate. masterorganicchemistry.comopenstax.org For this compound, the formation of a secondary carbocation is less favorable than the direct displacement via the Sₙ2 pathway. The choice of solvent also plays a crucial role; polar aprotic solvents tend to favor Sₙ2 reactions, while polar protic solvents can stabilize the carbocation intermediate in Sₙ1 reactions. saskoer.ca
Transformations of the Hydroxyl Group at C4
The hydroxyl group at the C4 position provides another site for chemical modification, allowing for oxidation and reduction reactions to further diversify the derivatives of this compound.
Oxidation Reactions to Carbonyl Derivatives (e.g., 2-Bromo-4-oxobutanoic Acid)
The primary hydroxyl group at the C4 position can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. smolecule.com Oxidation to an aldehyde yields 2-bromo-4-oxobutanoic acid. smolecule.com This transformation can be achieved using a variety of oxidizing agents. The resulting aldehyde is a useful intermediate for further synthetic transformations.
It is important to note that the oxidation of the hydroxyl group can sometimes be accompanied by other reactions, depending on the specific reagents used. For example, stronger oxidizing agents might lead to the formation of the corresponding carboxylic acid, 2-bromobutanedioic acid.
Reduction Reactions of the Hydroxyl Moiety
While the primary focus is often on the reactivity of the C-Br bond, the hydroxyl group can also be a site for reduction, although this is less common than its oxidation. Reduction of the hydroxyl group would lead to 2-bromobutanoic acid. However, more commonly, the bromo group is reduced to yield 4-hydroxybutanoic acid. smolecule.com The choice of reducing agent is critical to achieve selectivity between the hydroxyl and bromo groups. For instance, a mild reducing agent might selectively reduce the bromine atom, while a stronger reducing agent could potentially affect both functional groups.
Carboxylic Acid Functional Group Transformations
The reactivity of this compound is significantly influenced by the interplay between its three functional groups: the carboxylic acid, the bromine atom at the alpha-position, and the hydroxyl group at the gamma-position. This section focuses on the transformations of the carboxyl group.
The carboxylic acid moiety of this compound can be readily converted into a variety of ester derivatives. This transformation is often achieved through acid-catalyzed esterification with an alcohol. Given that this compound exists in equilibrium with its cyclic ester form, α-bromo-γ-butyrolactone, many esterification procedures involve the ring-opening of this lactone. google.comcymitquimica.com
The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid (or the lactone), which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the alcohol leads to a tetrahedral intermediate. msu.edu Elimination of water (or ring-opening for the lactone) and deprotonation yields the final ester product.
Research has demonstrated the synthesis of various esters. For instance, α-bromo-γ-butyrolactone can be copolymerized with monomers like ε-caprolactone (ε-CL) or L-lactide (LLA) to form functional polyesters. rsc.orgresearchgate.net These reactions create copolymers with pendant bromine atoms that can be used for further modifications. rsc.org Additionally, the direct esterification of related dihalo-carboxylic acids, such as alpha-gamma-dihalo-butyric acid, with alcohols like methanol (B129727) or ethanol (B145695) has been successfully carried out. google.com
Table 1: Selected Esterification Reactions and Derivatives
| Reactant(s) | Reagents/Catalyst | Conditions | Product(s) | Key Findings/Reference |
|---|---|---|---|---|
| α-Bromo-γ-butyrolactone, ε-Caprolactone (ε-CL) | Diphenyl phosphate (B84403) (DPP), 2,2,2-trifluoroethanol (B45653) (TFE) | - | poly(εCL-r-αBrγBL) copolymer | Demonstrates the use of the lactone as a monomer for functional polyesters via ring-opening polymerization. rsc.orgresearchgate.net |
| 2-Hydroxyglutaric acid (derived from L-glutamic acid) | Alcohol (ROH), Sulfuric acid (catalyst) | - | 2-Hydroxyglutaric acid diester | Illustrates acid-catalyzed esterification where a γ-lactone intermediate is opened by an alcohol. google.com |
| Alpha-gamma-dihalo-carboxylic acids | Methyl, ethyl, or propyl alcohol | - | Corresponding dihalo-esters | Shows direct esterification of the open-chain acid form. google.com |
| α-Bromo-γ-butyrolactone | Various alcohols | Acid catalysis | 4-Hydroxy-2-bromo-butanoic acid esters | General acid-catalyzed ring-opening reaction to form ester derivatives. msu.eduulisboa.pt |
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction pathway for certain classes of carboxylic acids. For simple alkanoic acids, this process typically requires harsh conditions. masterorganicchemistry.com However, the presence of specific functional groups, particularly at the α or β positions, can facilitate decarboxylation. masterorganicchemistry.comarkat-usa.org In the case of this compound, the α-bromo and α-hydroxy functionalities (considering the tautomeric equilibrium) are key to its decarboxylation behavior.
One relevant pathway is oxidative decarboxylation. A kinetic study on the oxidative decarboxylation of α-hydroxy acids by bromine water revealed complex mechanisms dependent on pH. ubc.ca At low pH, the oxidant is hypobromous acid (HOBr), which attacks the undissociated hydroxy acid. ubc.ca The rate-determining step involves a base-catalyzed proton loss from the hydroxyl group. ubc.ca Above pH 6, molecular bromine becomes the primary oxidant. ubc.ca This suggests that under oxidative conditions, this compound could undergo decarboxylation to yield bromo-alcohols or aldehydes.
Another potential mechanism is halodecarboxylation, where a carboxyl group is replaced by a halogen. The Hunsdiecker reaction is a classic example, typically involving silver salts of carboxylic acids and bromine. nih.gov Mechanistic studies show that this reaction often proceeds via a radical pathway, initiated by the homolytic cleavage of an acyl hypobromite (B1234621) intermediate. nih.gov The resulting radical loses CO₂ to form an alkyl radical, which then abstracts a bromine atom. nih.gov For α-hydroxy acids, this reaction can lead to the formation of aldehydes upon hydrolysis. acs.org
Table 2: Potential Decarboxylation Pathways and Mechanisms
| Pathway | Conditions/Reagents | Proposed Mechanism | Potential Product(s) | Basis/Reference |
|---|---|---|---|---|
| Oxidative Decarboxylation | Bromine water (HOBr/Br₂) | Electrophilic attack by HOBr or Br₂ on the α-hydroxy acid form, followed by proton loss and elimination of CO₂ and HBr. | 3-Hydroxypropanal or related compounds | Based on studies of α-hydroxy acids. ubc.ca |
| Hunsdiecker-type (Halodecarboxylation) | Silver salt of the acid, Br₂ | Formation of an acyl hypobromite, followed by radical chain reaction involving loss of CO₂ to form an alkyl radical, which is then trapped by bromine. | 1,3-Dibromo-2-propanol (after rearrangement/reaction) | General mechanism for halodecarboxylation. nih.govacs.org |
| Free-Radical Decarboxylation | Radical initiator (e.g., AIBN), Bu₃SnH, Ph₂Se₂ | A stepwise dyotropic rearrangement or radical-mediated decarboxylation has been observed for related γ-bromo-β-lactones. | Decarboxylated lactone or rearranged products | Observed for related brominated lactones. clockss.org |
Thermal and Photochemical Degradation Pathways of this compound
The stability of this compound is limited under thermal and photochemical stress, leading to specific degradation pathways. The presence of both a bromo and a hydroxyl group influences the nature of the degradation products.
The primary thermal degradation pathway for the open-chain form, α,γ-dibromobutyric acid (a related precursor), involves dehydrohalogenation. google.comgoogle.com Upon heating under vacuum, hydrogen bromide (HBr) is evolved, leading to the formation of the more stable cyclic product, α-bromo-γ-butyrolactone. google.comgoogle.com This intramolecular cyclization is a common reaction for γ-hydroxy acids and their derivatives. Further heating can lead to more extensive decomposition. Studies on brominated polymers show that aliphatic (backbone) bromine is less thermally stable than aromatic bromine and can be eliminated at temperatures below 300°C. google.com
Photochemical degradation involves the interaction of the molecule with light, which can induce bond cleavage. The C-Br bond is susceptible to photolytic cleavage, which can initiate radical reactions. fiveable.me For instance, the photolysis of bromoalkanoates in the gas phase can lead to lactone formation, demonstrating a light-induced cyclization pathway. rsc.org Studies on the degradation of polymeric brominated flame retardants under UV exposure have shown the formation of various smaller brominated and non-brominated compounds, indicating complex fragmentation pathways. acs.org While specific data for this compound is scarce, these related studies suggest that photolysis would likely proceed via C-Br bond homolysis, leading to radical intermediates that could undergo rearrangement, elimination, or reaction with the solvent.
Table 3: Thermal and Photochemical Degradation Pathways
| Condition | Reactant Form | Mechanism | Major Product(s) | Key Findings/Reference |
|---|---|---|---|---|
| Thermal (Heating under vacuum) | alpha-gamma-Dibromo-butyric acid | Intramolecular nucleophilic substitution (dehydrohalogenation) | α-Bromo-γ-butyrolactone, Hydrogen Bromide (HBr) | The acid cyclizes to the lactone upon heating. google.comgoogle.com |
| Thermal (High Temperature) | Brominated aliphatic structure | Elimination of HBr | Unsaturated compounds, char | Aliphatic C-Br bonds show limited thermal stability. google.comnih.gov |
| Photochemical (UV light) | This compound | Homolytic cleavage of the C-Br bond to form radical intermediates. | Radical-derived products, potential for lactonization or fragmentation. | Analogous to photolysis of other bromoalkanoic acids and brominated compounds. fiveable.mersc.orgacs.org |
| Photochemical (IRMPD) | Bromoalkanoate anions | IR light-activated ring formation. | Lactone, Br⁻ | Demonstrates light-induced lactone formation from the open-chain form. rsc.org |
Stereochemical Analysis and Control in 2 Bromo 4 Hydroxybutanoic Acid Chemistry
Elucidation of Absolute and Relative Stereochemistry (e.g., (2S) Configuration)
The absolute configuration of 2-bromo-4-hydroxybutanoic acid is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For the C-2 stereocenter, the substituents are a bromine atom, a carboxylic acid group, a 2-hydroxyethyl group, and a hydrogen atom. The IUPAC name for one of the enantiomers is (2S)-4-bromo-2-hydroxybutanoic acid. nih.gov
X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a crystalline compound, allowing for the direct assignment of the absolute configuration.
Chiroptical Spectroscopy: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The resulting spectra can be compared with those of known compounds or with theoretical calculations to assign the absolute configuration. For instance, the configuration of (2R,3S)-3-amino-2-hydroxybutanoic acid, synthesized from an optically active 2-bromo-3-hydroxybutanoic acid derivative, was deduced from the shift in molecular rotation and the Cotton effect in its ORD curve. researchgate.netoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents or chiral solvating agents in NMR spectroscopy can lead to the formation of diastereomeric species that exhibit distinct chemical shifts, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration through comparison with known standards. researchgate.net
Chemical Correlation: The absolute configuration of a chiral molecule can be established by chemically converting it to a compound of known absolute stereochemistry, or by synthesizing it from a starting material of known configuration, provided the stereochemical course of the reactions is understood. oup.com
Chiral Resolution Techniques for Enantiomeric Separation
The separation of the racemic mixture of this compound into its individual enantiomers is crucial for stereospecific synthesis and biological studies. Chiral resolution techniques are employed to achieve this separation.
Chromatographic Methods Utilizing Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful methods for the analytical and preparative separation of enantiomers. nih.gov The principle of this technique lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus, separation.
For compounds structurally similar to this compound, such as other α-bromo carboxylic acids, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, have proven effective. For example, a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been used to resolve the enantiomers of methyl (R)-4-bromo-3-hydroxybutanoate. Cyclodextrin-based CSPs are also widely used for the enantioseparation of various chiral compounds, including those containing a bromine atom. nih.gov The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for achieving optimal separation. researchgate.net
| Parameter | Value |
| Chromatography Type | Chiral High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Cellulose or amylose-based Chiral Stationary Phases (e.g., Chiralcel®) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) |
| Detection | UV detector |
Diastereomeric Salt Formation and Crystallization
A classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base. The racemic this compound is reacted with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. askfilo.com Once a diastereomeric salt is isolated in a pure form, the corresponding enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.
The efficiency of this method depends on finding a suitable chiral resolving agent and crystallization solvent that will provide a significant difference in the solubility of the diastereomeric salts. researchgate.net
Strategies for Mitigating Racemization During Synthesis and Storage
The stereochemical integrity of the chiral center at C-2 in this compound can be compromised through racemization, a process where an enantiomerically pure or enriched sample converts into a racemic mixture. This can occur under certain conditions, particularly during synthesis and storage.
Several strategies can be employed to mitigate racemization:
Temperature Control: Storing the compound at low temperatures, such as -20°C, can significantly slow down the rate of racemization.
Moisture Control: The presence of water can facilitate hydrolysis of the bromo group to a hydroxyl group, which may affect stability. Therefore, storing the compound under dry conditions, for example, with the use of desiccants, is advisable.
Solvent Choice: For long-term storage in solution, the use of anhydrous solvents is recommended.
pH Control: Both strongly acidic and strongly basic conditions can promote racemization of α-halocarboxylic acids. Therefore, maintaining a neutral pH during reactions and workup procedures is important.
Reaction Conditions: During chemical transformations, the choice of reagents and reaction conditions is critical. Reactions that proceed via an intermediate where the C-2 stereocenter is planar, such as a carbocation or an enolate, are likely to lead to racemization. Reactions that proceed through a mechanism that does not involve the breaking of bonds at the stereocenter, or that proceed with a defined stereochemical outcome (e.g., SN2 inversion), are preferred to maintain stereochemical purity. It has been noted that decarboxylative bromination of optically active carboxylic acids can lead to racemic products, suggesting the involvement of radical intermediates that can lose stereochemical information. acs.org
Influence of Stereochemistry on Reaction Kinetics and Selectivity
The stereochemistry of this compound can have a profound influence on the kinetics and selectivity of its chemical reactions. The spatial arrangement of the substituents around the chiral center can dictate the trajectory of an incoming reagent, leading to different reaction rates and favoring the formation of one stereoisomer over another in the product.
In nucleophilic substitution reactions at the C-2 position, the stereochemistry of the starting material will determine the stereochemistry of the product if the reaction proceeds via a stereospecific mechanism like SN2, which occurs with inversion of configuration. The steric hindrance around the chiral center can also affect the rate of the reaction.
Furthermore, the stereochemistry at C-2 can influence reactions at other positions in the molecule. For example, in the formation of a lactone through intramolecular cyclization, the relative stereochemistry of the C-2 and C-4 substituents will determine the stereochemistry of the resulting cyclic product. Acid-catalyzed lactonization of substituted 2-amino-4-hydroxybutanoic acids has been shown to be stereoconvergent, where the stereochemical outcome is controlled by the precipitation of the less soluble cis-lactone. researchgate.net
The use of enantiomerically pure this compound as a starting material in asymmetric synthesis allows for the transfer of chirality to the product, leading to the formation of enantiomerically enriched or pure compounds. This is a fundamental concept in the synthesis of many pharmaceuticals and other biologically active molecules where a specific stereoisomer is responsible for the desired therapeutic effect. acs.org
Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 Hydroxybutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. For 2-Bromo-4-hydroxybutanoic acid, ¹H NMR and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.
In ¹H NMR, the proton on the carbon bearing the bromine atom (C2) is expected to show a chemical shift significantly downfield due to the deshielding effect of the electronegative bromine. Similarly, the protons on the carbon with the hydroxyl group (C4) will be shifted downfield. The protons on the central methylene (B1212753) group (C3) will appear as a complex multiplet due to coupling with protons on both adjacent carbons.
Predicted ¹H NMR Data for this compound (Note: Predicted values are based on typical chemical shifts for similar functional groups.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
|---|---|---|---|
| H2 (CH-Br) | 4.2 - 4.5 | Doublet of doublets (dd) | J(H2, H3a), J(H2, H3b) |
| H3 (CH₂) | 2.1 - 2.5 | Multiplet (m) | J(H3, H2), J(H3, H4) |
| H4 (CH₂-OH) | 3.6 - 3.9 | Triplet (t) | J(H4, H3) |
| OH (Carboxyl) | 10.0 - 13.0 | Singlet (broad, s) | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (COOH) | 170 - 180 |
| C2 (CH-Br) | 45 - 55 |
| C3 (CH₂) | 35 - 45 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₄H₇BrO₃, the exact mass is 181.9579 g/mol . nih.gov A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak ([M]⁺) due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity at m/z values separated by 2 Da (e.g., 182 and 184), which is a characteristic signature for a monobrominated compound.
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion). The resulting product ions reveal details about the molecule's functional groups and connectivity. Common fragmentation pathways for this compound would include the loss of water (H₂O), the carboxyl group (COOH), and the bromine atom (Br).
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [C₄H₇BrO₃]⁺ | 182 | 184 | Molecular Ion ([M]⁺) |
| [C₄H₅BrO₂]⁺ | 164 | 166 | Loss of H₂O from [M]⁺ |
| [C₄H₇O₃]⁺ | 103 | - | Loss of Br from [M]⁺ |
Infrared (IR) Spectroscopy for Functional Group Fingerprinting
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its three main functional groups.
The hydroxyl (-OH) group from the alcohol and the carboxylic acid will produce a very broad absorption band in the high-frequency region. The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp peak. The carbon-bromine (C-Br) bond vibration appears in the fingerprint region at lower wavenumbers. The presence of these key bands provides strong evidence for the structure of the compound.
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol & Carboxylic Acid | O-H stretch | 2500 - 3500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Alkane | C-H stretch | 2850 - 3000 | Medium |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
| Alcohol | C-O stretch | 1050 - 1150 | Medium |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities and for its quantification. Due to its polarity and lack of a strong UV chromophore, derivatization is often a necessary step, particularly for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile, polar compounds. For this compound, a reversed-phase column (e.g., C18) with an acidic aqueous-organic mobile phase is typically employed. However, detection can be challenging.
To enhance sensitivity and selectivity, pre-column derivatization of the carboxylic acid group is a common strategy. researchgate.net This involves reacting the analyte with a labeling reagent to attach a moiety that is highly responsive to a specific detector, such as a fluorophore or a strong UV-absorber. researchgate.net For instance, reagents like 2-bromoacetyl-6-methoxynaphthalene or 4-bromomethyl-7-methoxy coumarin (B35378) react with carboxylic acids to form highly fluorescent esters, enabling detection at very low concentrations using a fluorescence detector. nih.govnih.gov This approach is suitable for the sensitive analysis of the compound in complex samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification. However, this compound itself is not suitable for direct GC analysis due to its low volatility and thermal instability. Therefore, derivatization to create more volatile and thermally stable analogues is mandatory.
A common approach is silylation, where both the hydroxyl and carboxyl groups are reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and esters. Alternatively, the carboxylic acid can be esterified (e.g., to a methyl or ethyl ester) and the hydroxyl group can be acylated. These volatile derivatives can then be readily separated on a standard non-polar or medium-polarity GC column and identified by their characteristic mass spectra. nih.gov
Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. As an acid, this compound will be negatively charged in a buffer with a pH above its pKa. This allows it to be separated from neutral species and other anions. CE offers extremely high separation efficiency and requires minimal sample volume. While direct UV detection is possible, sensitivity may be limited. Similar to HPLC, derivatization with a charged, chromophoric tag can be employed to improve detection limits.
Isotopic Labeling Techniques for Mechanistic Studies and Fate Tracking
Isotopic labeling is an indispensable technique in the detailed study of chemical and biological processes involving this compound. By replacing specific atoms within the molecule with their heavier, stable isotopes (such as deuterium (B1214612), ²H; carbon-13, ¹³C; oxygen-18, ¹⁸O) or radioactive isotopes (like carbon-14, ¹⁴C; tritium (B154650), ³H), researchers can trace the molecule's path through reactions and metabolic pathways. This approach provides invaluable insights into reaction mechanisms, metabolic fate, and the dynamics of biological systems. The choice of isotope and the position of the label are crucial for the successful design of experiments aimed at elucidating specific molecular transformations.
Applications in Mechanistic Studies
Isotopically labeled this compound can be a powerful tool for elucidating complex reaction mechanisms. For instance, labeling the carbon atom bearing the bromine (C2) with ¹³C can help track the fate of this carbon during nucleophilic substitution reactions. By analyzing the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, it is possible to determine whether a reaction proceeds via an S(_N)1 or S(_N)2 pathway.
Similarly, deuterium (²H) labeling at the C2 or C3 position can be used to probe kinetic isotope effects, providing information about the rate-determining step of a reaction. For example, if the C-H bond at the reaction center is broken in the rate-determining step, a significant decrease in the reaction rate will be observed when hydrogen is replaced by deuterium.
Oxygen-18 (¹⁸O) labeling of the hydroxyl or carboxyl group is particularly useful for studying reactions involving these functional groups, such as esterification or lactonization. msu.edulibretexts.org By tracing the path of the ¹⁸O atom, researchers can determine which oxygen atom is involved in bond cleavage and formation, providing definitive evidence for the reaction mechanism. msu.edulibretexts.org
Fate Tracking in Biological Systems
The metabolic fate of this compound in biological systems can be effectively monitored using isotopically labeled analogues. Both stable and radioactive isotopes are employed for this purpose, with the choice depending on the specific research question and the analytical methods available.
Carbon-14 (¹⁴C) is a commonly used radioisotope for metabolic studies due to its long half-life, allowing for the tracking of the molecule and its metabolites over extended periods. researchgate.net By administering ¹⁴C-labeled this compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) profile. This can reveal whether the compound is metabolized, for instance, via beta-oxidation, and can help identify the resulting metabolic products. researchgate.netacs.org
Stable isotopes like ¹³C and deuterium are increasingly used for metabolic tracing due to their safety and the advanced analytical techniques available for their detection, such as high-resolution mass spectrometry and NMR. acs.orgmedchemexpress.commedchemexpress.com For example, administering ¹³C-labeled this compound and analyzing the isotopic enrichment in downstream metabolites can provide a quantitative measure of metabolic fluxes through various pathways. acs.org Deuterium-labeled compounds are also valuable for tracking metabolic transformations and can offer insights into enzymatic processes at a molecular level. medchemexpress.comresearchgate.net
The following interactive data table summarizes potential isotopic labeling strategies for this compound, based on established methods for similar compounds, and their primary applications.
| Isotope | Labeled Position(s) | Potential Synthetic Approach | Primary Application | Key Analytical Technique(s) | Reference Analogy |
| ¹³C | C1 (Carboxyl) | Grignard reaction of 3-bromo-1-propanol (B121458) derivative with ¹³CO₂ | Mechanistic studies of decarboxylation; Metabolic fate | NMR, Mass Spectrometry | |
| ¹³C | C2 | Synthesis starting from ¹³C-labeled bromoacetic acid derivative | Mechanistic studies of substitution reactions | NMR, Mass Spectrometry | acs.org |
| ¹³C | C4 | Synthesis using a ¹³C-labeled building block for the C4 position | Metabolic fate analysis | NMR, Mass Spectrometry | acs.org |
| ²H (D) | C2, C3, C4 | Catalytic H-D exchange on a suitable precursor; Reduction with deuterated reagents | Kinetic isotope effect studies; Metabolic fate tracking | NMR, Mass Spectrometry | medchemexpress.comresearchgate.netresearchgate.net |
| ¹⁸O | Carboxyl OH | Acid- or base-catalyzed exchange with H₂¹⁸O | Mechanistic studies of esterification/hydrolysis | Mass Spectrometry | msu.edulibretexts.org |
| ¹⁸O | C4-OH | Synthesis using an ¹⁸O-labeled precursor alcohol | Mechanistic studies of reactions at the hydroxyl group | Mass Spectrometry | libretexts.org |
| ¹⁴C | Uniform or specific | Synthesis from ¹⁴C-labeled precursors | ADME studies; Metabolic fate tracking | Scintillation Counting, Autoradiography | researchgate.net |
| ³H (T) | Uniform or specific | Catalytic tritium exchange; Reduction with tritiated reagents | Receptor binding assays; ADME studies | Scintillation Counting, Autoradiography | researchgate.net |
Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Hydroxybutanoic Acid
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-bromo-4-hydroxybutanoic acid. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2) are frequently used to predict its electronic structure and reactivity.
DFT methods, such as B3LYP and PBEPBE, combined with appropriate basis sets like 6-31++G(d,p), are employed to optimize the molecular geometry and calculate electronic properties. researchgate.net For analogous molecules like 4-bromobutyric acid, such calculations have been crucial in elucidating reaction mechanisms. researchgate.netacs.orgresearchgate.netnih.gov These calculations can determine the distribution of electron density and identify the most electron-rich and electron-deficient sites in the molecule, which are key to predicting its reactivity towards nucleophiles and electrophiles.
The reactivity of a molecule can be further understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govsemanticscholar.org A smaller gap suggests higher reactivity. For different conformers of a related compound, 3-hydroxybutanoic acid, the HOMO-LUMO gaps were calculated to be in the range of 10.21 to 10.83 eV, indicating varying reactivity among the conformers. nih.govsemanticscholar.org
Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for Conformers of this compound
| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Conformer A | -7.25 | 3.15 | 10.40 |
| Conformer B | -7.30 | 3.20 | 10.50 |
| Conformer C | -7.20 | 3.05 | 10.25 |
Note: This table presents hypothetical data based on typical values for similar organic molecules.
Reaction Pathway Analysis and Transition State Characterization
Theoretical modeling is instrumental in mapping out potential reaction pathways and characterizing the high-energy transition states that connect reactants to products. For halogenated carboxylic acids, a common reaction is intramolecular cyclization. In a study on the thermal decomposition of 4-bromobutyric acid, DFT and MP2 calculations were used to investigate its gas-phase elimination kinetics to form γ-butyrolactone and hydrogen bromide. researchgate.netacs.orgresearchgate.netnih.gov
The proposed mechanism involved a unimolecular reaction where the hydroxyl oxygen of the carboxylic acid group facilitates the removal of the bromide ion through a nucleophilic substitution. researchgate.net A similar pathway can be postulated for this compound, leading to the formation of a lactone.
Computational chemists locate the transition state (TS) structure for a given reaction on the potential energy surface. The TS is a first-order saddle point, and its structure provides crucial information about the geometry of the molecule at the peak of the energy barrier. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org For the cyclization of 4-bromobutyric acid, the transition state involves the elongation of the C-Br bond and the formation of a new C-O bond. researchgate.net
Table 2: Hypothetical Geometric Parameters for the Transition State of Intramolecular Cyclization of this compound
| Parameter | Bond/Angle | Reactant (Å/°) | Transition State (Å/°) | Product (Å/°) |
| Bond Length | C-Br | 1.95 | 2.50 | - |
| Bond Length | C-O (hydroxyl) | 1.36 | 1.85 | 1.45 |
| Angle | O-C-C (carbonyl) | 110.5 | 115.0 | 120.0 |
Note: This table contains hypothetical data for illustrative purposes.
Thermodynamic and Kinetic Parameter Computations for Chemical Processes
Once a reaction pathway and its associated transition states have been identified, quantum chemical calculations can be used to compute important thermodynamic and kinetic parameters. These parameters provide a quantitative understanding of the feasibility and rate of a chemical process.
Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated to determine the spontaneity of a reaction. researchgate.net For the gas-phase decomposition of 4-bromobutyric acid, these values were computed at specific temperatures. researchgate.net
Kinetic parameters, most notably the activation energy (Ea), are determined from the energy difference between the reactants and the transition state. The Arrhenius equation parameters, including the pre-exponential factor (A), can also be derived. researchgate.net These calculations allow for the prediction of reaction rate constants at different temperatures. For the decomposition of 4-bromobutyric acid, the calculated activation parameters showed good agreement with experimental values when using the PBEPBE/6-31++G(d,p) level of theory. researchgate.net
Table 3: Hypothetical Thermodynamic and Kinetic Parameters for the Cyclization of this compound at 600 K
| Parameter | Value |
| Activation Energy (Ea) (kJ/mol) | 205.0 |
| Enthalpy of Activation (ΔH‡) (kJ/mol) | 200.5 |
| Entropy of Activation (ΔS‡) (J/mol·K) | -18.5 |
| Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | 211.6 |
| Rate Constant (k) (s⁻¹) | 2.5 x 10⁻³ |
Note: This table presents hypothetical data based on values reported for the analogous 4-bromobutyric acid decomposition. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and other dynamic processes. researchgate.net
Table 4: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Br-C2-C3-C4) | Relative Energy (kcal/mol) |
| I (anti) | 180° | 0.00 |
| II (gauche) | 60° | 0.75 |
| III (gauche) | -60° | 0.85 |
| IV | 120° | 2.50 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences between conformers.
MD simulations can then be used to study the transitions between these conformers and to understand how the molecule behaves in a condensed phase, such as in a solvent. These simulations can predict properties like the diffusion coefficient and can be used to model the interaction of this compound with other molecules, such as biological macromolecules.
Applications of 2 Bromo 4 Hydroxybutanoic Acid As a Chiral Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-bromo-4-hydroxybutanoic acid and its derivatives as precursors in the synthesis of complex organic molecules is well-established. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for a range of synthetic transformations. Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is a common strategy where enantiomerically pure forms of bromo-hydroxybutanoic acid derivatives are employed to construct complex stereochemically-defined targets. smolecule.comsciencenet.cn
For instance, the related compound (S)-2-bromobutanoic acid is a crucial intermediate in asymmetric synthesis, leading to the formation of enantiomerically pure products. Similarly, the ethyl ester derivative, ethyl (3S)-4-bromo-3-hydroxybutanoate, is recognized as a valuable intermediate for synthesizing more intricate molecular structures. cymitquimica.com The strategic manipulation of the functional groups in this compound allows for its incorporation into larger, more complex molecular frameworks, including natural products. researchgate.net
Intermediates for Pharmaceutical Scaffolds and Agrochemicals
This compound and its derivatives are significant intermediates in the development of pharmaceuticals and agrochemicals. smolecule.comcymitquimica.comguidechem.com The presence of the bromine atom and the hydroxyl group allows for the introduction of these functionalities into various molecular scaffolds, which can be crucial for biological activity. guidechem.com The lactone form of this compound, known as 2-bromo-4-butyrolactone, is explicitly mentioned as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com
Research has pointed towards the use of derivatives of this compound in drug development. smolecule.com For example, derivatives of bromo-hydroxybutanoic acid are explored for their potential anticonvulsant properties. smolecule.com Furthermore, related chiral halo-hydroxybutanoic acid esters have been identified as key intermediates in the total chemical synthesis of significant pharmaceutical compounds, such as HMG-CoA reductase inhibitors used as anticholesterol drugs and potential anti-Alzheimer's drugs. mdpi.com The stereochemistry of these intermediates is often critical for their efficacy.
The following table summarizes some related chiral intermediates and their pharmaceutical applications:
| Chiral Intermediate | Pharmaceutical Application | Source(s) |
| (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Intermediate for HMG-CoA reductase inhibitors | mdpi.com |
| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Potential intermediate for anti-Alzheimer's drugs | mdpi.com |
| (R)-2-bromopentanoic acid | Precursor for bioactive compounds, including potential anti-epileptic agents | |
| L-( - )-4-Amino-2-hydroxybutyric acid | Component of butirosin (B1197908) antibiotics | tandfonline.com |
Derivatization for Enhanced Reactivity and Selectivity in Subsequent Transformations
The functional groups of this compound can be chemically modified, or derivatized, to enhance its reactivity and selectivity in further synthetic steps. smolecule.com The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. smolecule.comsmolecule.com
Common derivatization reactions include:
Oxidation: The primary hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. smolecule.com This can lead to the formation of derivatives like 2-bromo-4-oxobutanoic acid. smolecule.com
Reduction: The bromo group can be reduced to yield 4-hydroxybutanoic acid, which alters the molecule's reactivity profile. smolecule.com
Esterification: The carboxylic acid and hydroxyl groups can undergo esterification. smolecule.com The formation of ester derivatives, such as ethyl (3S)-4-bromo-3-hydroxybutanoate, is a common strategy to protect the carboxylic acid or to modify the molecule's solubility and reactivity. cymitquimica.com
Lactonization: Intramolecular cyclization of this compound can lead to the formation of 2-bromo-γ-butyrolactone, a cyclic ester. guidechem.comcymitquimica.com This lactone is a reactive intermediate in its own right. cymitquimica.com
The following table outlines key reactions and the resulting derivatives:
| Reaction Type | Reagent Example(s) | Product Type | Source(s) |
| Oxidation | Potassium permanganate | Ketones or aldehydes | smolecule.com |
| Reduction | Lithium aluminum hydride | Alcohols | smolecule.com |
| Nucleophilic Substitution | Amines, thiols | Substituted butanoic acids | smolecule.comsmolecule.com |
| Esterification | Alcohols | Esters | smolecule.com |
| Lactonization | (spontaneous or acid-catalyzed) | Lactones (e.g., 2-bromo-γ-butyrolactone) | guidechem.comcymitquimica.com |
Synthesis of Structurally Related Butanoic Acid Derivatives with Modified Functional Groups
Starting from this compound, a variety of structurally related butanoic acid derivatives with modified functional groups can be synthesized. smolecule.com These transformations leverage the reactivity of the existing functional groups to introduce new ones, thereby expanding the synthetic utility of the original building block.
One common transformation is the substitution of the bromine atom. Nucleophiles such as hydroxide (B78521) ions can replace the bromine to yield dihydroxybutanoic acid derivatives. smolecule.com Similarly, reaction with amines can lead to the formation of amino-hydroxybutanoic acids.
Another synthetic route involves the modification of the carboxyl group. For instance, the synthesis of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid demonstrates the derivatization of the butanoic acid backbone while retaining the bromine atom for further reactions.
The hydroxyl group can also be a site for modification. For example, the synthesis of glucuronide derivatives can be achieved through the reaction of the hydroxyl group of related bromo-alcohols, a transformation relevant in metabolic studies. beilstein-journals.org The synthesis of 4-hydroxy-2-methylenebutanoic acid derivatives from precursors like 2-(bromomethyl)acrylic acid also highlights the diverse synthetic possibilities within this class of compounds.
The following table lists some examples of butanoic acid derivatives synthesized from related precursors:
| Starting Material (or related) | Resulting Derivative | Key Transformation | Source(s) |
| (S)-2-Bromobutanoic acid | (S)-2-Hydroxybutanoic acid | Nucleophilic substitution of bromine by hydroxide | |
| (S)-2-Bromobutanoic acid | (S)-2-Butanol | Reduction of the carboxylic acid | |
| 2-Pyrrolidone | DL-4-Amino-2-hydroxybutyric acid | Multi-step synthesis including bromination and substitution | tandfonline.com |
| 2-(Bromomethyl)acrylic acid | 4-Hydroxy-2-methylenebutanoic acid | Indium-mediated allylation |
Enzymatic and Biocatalytic Interactions of 2 Bromo 4 Hydroxybutanoic Acid
Enzyme-Catalyzed Stereoselective Transformations involving 2-Bromo-4-hydroxybutanoic Acid
Enzymes are highly efficient and selective catalysts, and their application in the synthesis of chiral molecules like this compound is of significant interest. Stereoselective synthesis can be achieved through methods such as enzymatic resolution of racemic mixtures or asymmetric synthesis using chiral catalysts. For instance, lipase-mediated kinetic resolution of precursors can yield specific enantiomers of hydroxybutanoic acid derivatives with high enantiomeric excess.
The chiral nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. smolecule.com Its structural similarity to amino acids suggests potential interactions with enzymes involved in amino acid metabolism. smolecule.com The use of enzymes like enoate reductases from the Old Yellow Enzyme family has been explored for the biocatalytic production of related chiral brominated compounds with high stereoselectivity.
Table 1: Examples of Enzyme-Catalyzed Transformations for Chiral Hydroxy Acid Synthesis
| Enzyme Type | Reaction Type | Substrate Example | Product Example | Key Finding | Reference |
|---|---|---|---|---|---|
| Lipase | Kinetic Resolution | Racemic 3-hydroxybutanoic acid derivatives | (R)- or (S)-3-hydroxybutanoic acid derivative | Achieves high enantiomeric excess (>95% ee). | |
| Enoate Reductase | Asymmetric Reduction | α,β-Unsaturated carboxylic acid | (S)-2-Bromobutanoic acid | High stereoselectivity (up to 97% ee). | |
| D-Lactate Dehydrogenase & Formate Dehydrogenase | Enzymatic Reduction | Keto acid | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Efficient synthesis at multikilogram scale with >99.9% ee. | mdpi.com |
| Geotrichum candidum cells | Biotransformation | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | High reaction yield (95%) and enantiomeric excess (96%). | mdpi.com |
Role of Hydrolase Enzymes in Halocarbons/Halohydrocarbons Transformations
Hydrolase enzymes, particularly dehalogenases, play a crucial role in the transformation of halogenated compounds. muni.czresearchgate.net These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in the biodegradation of these often-recalcitrant molecules. frontiersin.org Haloalkane dehalogenases, for example, hydrolytically replace a halogen with a hydroxyl group, converting haloalkanes into their corresponding alcohols without the need for cofactors. muni.cznih.gov This stereospecific transformation is of high synthetic interest. muni.cz
The mechanism of hydrolytic dehalogenation by haloalkane dehalogenases involves a nucleophilic attack by an aspartate residue on the carbon atom bonded to the halogen. muni.cz This leads to the formation of an alkyl-enzyme intermediate, which is then hydrolyzed by a water molecule. muni.cz Haloacid dehalogenases also perform hydrolytic dehalogenation of haloacids to form hydroxy acids. researchgate.netnih.gov
The study of these enzymes provides a basis for understanding how a compound like this compound might be processed in biological systems or utilized in bioremediation strategies for halogenated pollutants. researchgate.netmdpi.com
Bromoperoxidase-Mediated Oxidative Bromination and Biomimetic Catalysis
Bromoperoxidases are enzymes that catalyze the oxidation of bromide ions, typically using hydrogen peroxide, to form a reactive brominating species. rptu.detorvergata.it These enzymes are abundant in marine organisms and are responsible for the biosynthesis of a vast array of organobromine compounds. wikipedia.org Vanadium-dependent bromoperoxidases (V-BPOs) are particularly well-studied and are known to be robust, capable of functioning at elevated temperatures and in the presence of organic solvents. rsc.org
The general mechanism involves the formation of a vanadium-peroxo complex in the enzyme's active site, which then oxidizes bromide to a "Br+" equivalent. torvergata.itrsc.org This electrophilic bromine species can then react with a suitable organic substrate. rsc.org While the enzyme facilitates the generation of the brominating agent, the subsequent bromination of the substrate often occurs in solution without the substrate binding directly to the active site. rptu.de
The efficiency and selectivity of bromoperoxidases have inspired the development of biomimetic catalysts. core.ac.ukresearchgate.net These are typically small molecule complexes, often containing vanadium, that mimic the function of the native enzyme. core.ac.uk For example, vanadyl complexes with ligands like oxalate (B1200264) have shown bromoperoxidase-like activity, catalyzing the bromination of organic substrates in the presence of hydrogen peroxide and bromide. core.ac.uk Such biomimetic systems offer a more accessible and sometimes more versatile alternative to using the enzymes directly, especially for reactions in organic solvents. researchgate.net
Table 2: Comparison of Enzymatic and Biomimetic Bromination
| Catalyst Type | Description | Oxidant | Substrate Scope | Advantages | Disadvantages | References |
|---|---|---|---|---|---|---|
| Vanadium Bromoperoxidase (V-BPO) | Enzyme from marine algae. | Hydrogen Peroxide | Electron-rich aromatics, alkenes. | High efficiency, mild conditions, sustainable. | Limited stability in some organic solvents, substrate may not bind to active site. | rptu.detorvergata.itrsc.org |
| Vanadyl-Oxalato Complex | Biomimetic model of V-BPO. | Hydrogen Peroxide | Similar to V-BPO. | Can be used to elucidate reaction mechanisms, potentially more stable. | May have lower activity or selectivity than the native enzyme. | core.ac.uk |
| Tungstate on Layered Double Hydroxide (B78521) | Heterogeneous biomimetic catalyst. | Hydrogen Peroxide | Aliphatic and aromatic olefins. | Mimics V-BPO activity, heterogeneous (easy to separate), works in neutral conditions. | Requires specific solvent conditions for certain transformations. | acs.org |
Interactions with General Protein Systems in Chemical Research
Beyond specific catalytic roles, this compound and similar molecules are used in chemical research to study interactions with broader protein systems. smolecule.com The presence of both a hydroxyl and a bromo functional group allows for a range of potential interactions, including hydrogen bonding and hydrophobic contacts. These interactions can influence protein structure and function, making such compounds useful as probes in chemical biology.
For instance, the bromine atom can act as a leaving group in substitution reactions, potentially leading to covalent modification of protein residues. This reactivity is harnessed in the development of enzyme inhibitors or activity-based probes. The structural similarity of (R)-4-Bromo-2-hydroxybutanoic acid to amino acids suggests it could interact with enzymes involved in their metabolism or transport, potentially modulating their activity. smolecule.com
Furthermore, the enzymatic bromination of peptides and proteins is an emerging strategy for bio-orthogonal functionalization. nih.gov By incorporating a specific tag that can be enzymatically brominated, proteins can be selectively modified. This allows for the subsequent attachment of other molecules through transition metal-catalyzed cross-coupling reactions, providing a powerful tool for protein engineering and the study of protein function. nih.gov
Future Research Directions and Prospective Innovations
Development of Novel Catalytic Systems for Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the enantioselective synthesis of 2-Bromo-4-hydroxybutanoic acid a critical area of research. Future work will likely focus on the development of more efficient and selective catalytic systems to produce enantiomerically pure forms of this compound.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. abcr.com Chiral phosphoric acids, derived from structures like BINOL, and chiral diaminocyclohexane derivatives are promising candidates for catalyzing the stereoselective bromination of γ-hydroxybutanoic acid derivatives. abcr.com These catalysts operate through mechanisms that can offer high levels of enantioselectivity under mild reaction conditions.
Metal-Based Catalysis: Transition-metal complexes, particularly those of rhodium and palladium, are well-established in asymmetric catalysis. abcr.comdigitellinc.com Future research may explore novel chiral ligands, such as ferrocenylphosphines or specifically designed pincer ligands, to create catalysts that can efficiently control the stereochemistry at the C2 position during the bromination step. abcr.com The development of catalysts that are not only highly selective but also robust and recyclable will be a key objective.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally friendly conditions, making them ideal for sustainable chemical synthesis. un.orgappliedcatalysts.com Lipases and esterases could be employed for the kinetic resolution of racemic mixtures of this compound or its precursors. Furthermore, the development of engineered halogenases or hydroxylases through directed evolution could enable the direct, highly enantioselective synthesis of the target molecule from simple starting materials. tudelft.nl Biocatalytic methods are increasingly seen as a cornerstone of green chemistry, offering a route to chiral intermediates for the pharmaceutical industry with reduced environmental impact. exeter.ac.ukswissbiotech.orgeurekaselect.com
A comparative look at potential catalytic approaches is presented in the table below.
| Catalytic System | Potential Advantages | Research Focus |
| Organocatalysis | Metal-free, lower toxicity, operational simplicity. abcr.com | Design of new chiral scaffolds (e.g., phosphoric acids, amines). abcr.com |
| Metal-Based Catalysis | High turnover numbers, well-established reactivity. nobelprize.org | Development of novel, highly selective chiral ligands. abcr.com |
| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. appliedcatalysts.comtudelft.nl | Enzyme screening, directed evolution of enzymes for specific transformations. tudelft.nl |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety are paramount in chemical synthesis. The adoption of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements, is revolutionizing pharmaceutical and chemical production. researchgate.netvdu.ltthermofisher.combruker.com Advanced spectroscopic techniques are central to this initiative and are expected to play a significant role in the synthesis of this compound.
FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy allows for the non-invasive, real-time monitoring of chemical reactions directly in the reaction vessel or a flow reactor. rsc.org This technique can provide detailed structural information on reactants, intermediates, and products as they form, offering invaluable insights into reaction mechanisms and kinetics without the need for sample workup. rsc.orgnumberanalytics.com
In-situ IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the change in functional groups during a reaction. numberanalytics.comsolubilityofthings.comuib.nonumberanalytics.com By inserting a probe directly into the reaction mixture, chemists can track the consumption of starting materials and the formation of this compound in real-time. This is particularly useful for identifying reaction endpoints and detecting the formation of any unwanted byproducts.
HPLC-MS Integration: The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is a potent analytical tool for complex reaction mixtures. numberanalytics.comnih.gov For chiral compounds like this compound, chiral HPLC can be used to monitor the enantiomeric excess of the product in real-time. chromatographyonline.commdpi.com The development of microfluidic systems that integrate synthesis and HPLC-MS analysis on a single chip will enable high-throughput screening of reaction conditions and catalysts with minimal consumption of materials. rsc.orgresearchgate.net
The table below summarizes key spectroscopic techniques for real-time monitoring.
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| FlowNMR | Detailed molecular structure, concentration of species. rsc.org | Mechanistic studies, kinetic profiling. rsc.orgnumberanalytics.com |
| In-situ IR/Raman | Functional group analysis, reaction progress. uib.nonumberanalytics.com | Endpoint determination, process control. uib.no |
| Online HPLC-MS | Separation and identification of components, enantiomeric purity. nih.gov | Optimization of selectivity, high-throughput screening. rsc.orgresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of synthetic routes. chiralpedia.comresearchgate.net
Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with remarkable accuracy. pnas.orgaip.org For the synthesis of this compound, ML algorithms could predict the yield and enantioselectivity for a given set of reactants, catalysts, and conditions. pnas.orgchinesechemsoc.org This predictive power allows for the in-silico screening of thousands of potential catalysts and reaction parameters, drastically reducing the time and resources required for experimental optimization. chiralpedia.comaip.org Random forest models, for instance, have shown impressive performance in predicting enantiomeric excess in asymmetric catalysis. pnas.org
Catalyst Design: AI can assist in the de novo design of catalysts tailored for specific reactions. chiralpedia.com By learning the relationship between a catalyst's structure and its performance, machine learning models can suggest new catalyst structures with enhanced activity and selectivity for the enantioselective synthesis of this compound.
Exploration of New Chemical Transformations and Derivatization Strategies
The unique arrangement of a bromine atom, a hydroxyl group, and a carboxylic acid in this compound makes it a versatile building block for a wide array of chemical transformations and derivatizations. smolecule.com
Novel Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal precursor for heterocyclic compounds. For example, intramolecular cyclization could lead to the formation of substituted lactones, which are common motifs in natural products. Palladium-catalyzed C-H activation strategies could be explored to create novel cyclic structures. acs.org
Advanced Derivatization: The carboxylic acid, hydroxyl, and bromo groups can be selectively modified to produce a diverse library of derivatives. smolecule.com
Esterification and Amidation: The carboxylic acid can be converted into a variety of esters and amides, potentially modulating the molecule's biological activity or physical properties. googleapis.com
Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by a wide range of nucleophiles (e.g., azides, thiols, amines) to introduce new functionalities. smolecule.comwikipedia.org
Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 2-bromo-4-oxobutanoic acid, another versatile intermediate for further chemical exploration. smolecule.com
The development of new derivatization strategies will expand the chemical space accessible from this compound, enhancing its value as a scaffold in medicinal chemistry and materials science.
| Functional Group | Transformation | Potential Products |
| Carboxylic Acid | Esterification / Amidation googleapis.com | Esters, Amides |
| Hydroxyl Group | Oxidation smolecule.com | 2-Bromo-4-oxobutanoic acid |
| Bromo Group | Nucleophilic Substitution smolecule.comwikipedia.org | Azides, Thiols, Amines, etc. |
| Multiple Groups | Intramolecular Cyclization acs.org | Lactones, Heterocycles |
Role of this compound in the Development of Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing waste reduction, the use of renewable resources, and the design of safer chemicals. exeter.ac.uk this compound and its synthesis can be integrated into this paradigm in several ways.
Biocatalytic Production: As mentioned earlier, employing enzymes for the synthesis of this compound represents a significant step towards sustainability. un.orgappliedcatalysts.com Biocatalytic processes typically occur in water under mild conditions, reducing energy consumption and avoiding the use of hazardous organic solvents. tudelft.nleurekaselect.com
Use of Renewable Feedstocks: Future research could focus on developing synthetic routes to this compound that start from renewable bio-based feedstocks instead of petroleum-derived precursors.
Application in Biodegradable Polymers: Hydroxy acids are key monomers in the production of biodegradable polyesters. While not a direct application of this compound itself, its derivatives could be explored as functional monomers. For example, after the conversion of the bromo group, the resulting functionalized hydroxy acid could be polymerized to create biodegradable materials with tailored properties, such as enhanced drug-loading capacity or specific degradation profiles.
Green Chemistry Methodologies: Applying green chemistry principles to the synthesis of chiral building blocks is an active area of research. digitellinc.com This includes the use of aqueous micellar solutions to replace traditional organic solvents, thereby reducing the environmental impact of the synthesis. The development of such methodologies for the production of this compound would align its manufacturing with modern standards of sustainability.
Q & A
Basic Question: What are the common synthetic routes for 2-Bromo-4-hydroxybutanoic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
this compound is typically synthesized via bromination of 4-hydroxybutanoic acid using brominating agents like PBr₃ or HBr in anhydrous conditions. Optimization involves:
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions (e.g., oxidation of the hydroxyl group) .
- Solvent selection : Ethers (THF) or dichloromethane enhance reagent solubility and reaction homogeneity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%) .
- Yield monitoring : NMR or HPLC analysis at intermediate steps ensures reaction progression .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., -OH at δ 1.5–2.5 ppm; Br-C at δ 3.0–4.0 ppm) .
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 182.98 for C₄H₇BrO₃) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Advanced Question: How does the stability of this compound vary under different storage conditions, and what degradation products are observed?
Methodological Answer:
- Thermal stability : Decomposition occurs above 80°C, forming 4-hydroxybutenoic acid via elimination of HBr .
- Light sensitivity : UV exposure accelerates radical-mediated degradation; amber vials and inert atmospheres (N₂) are recommended .
- Hydrolytic degradation : In aqueous solutions (pH >7), hydrolysis yields 4-hydroxybutanoic acid and bromide ions. Stability is maximized at pH 4–6 .
- Analytical monitoring : Use HPLC-MS to detect degradation products (e.g., m/z 104.02 for 4-hydroxybutanoic acid) .
Advanced Question: What role does this compound play in synthesizing pharmacologically active intermediates, and how are stereochemical outcomes controlled?
Methodological Answer:
The compound serves as a precursor for:
- Chiral β-amino acids : Stereocontrol is achieved via enzymatic resolution (e.g., lipase-catalyzed esterification) or asymmetric hydrogenation .
- Anticancer agents : Bromine’s leaving-group properties facilitate nucleophilic substitution in prodrug synthesis (e.g., platinum complexes) .
- Peptide mimics : Coupling with amines (EDC/HOBt) forms brominated peptide analogs for protease inhibition studies .
Advanced Question: How should researchers address contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
Methodological Answer:
- Source verification : Cross-reference data from authoritative databases (NIST Chemistry WebBook ) and peer-reviewed syntheses.
- Experimental replication : Reproduce measurements using controlled conditions (e.g., DSC for melting points, shake-flask method for solubility) .
- Impurity analysis : Purity discrepancies (>98% vs. 95%) can alter properties; use HPLC-UV to quantify impurities .
- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .
Advanced Question: What strategies are effective for studying the enzymatic interactions of this compound, particularly in metabolic pathways?
Methodological Answer:
- Enzyme kinetics : Use stopped-flow spectrometry to measure Kₐ and kₐₜ for dehydrogenase enzymes (e.g., lactate dehydrogenase) .
- Isotopic labeling : ¹³C-labeled analogs track metabolic incorporation into TCA cycle intermediates via LC-MS .
- Molecular docking : Simulate binding affinities with enzymes using software like AutoDock (focus on Br’s steric effects) .
- Inhibitor studies : Co-crystallize with target enzymes (e.g., aldolases) to resolve bromine’s role in active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
